molecular formula C12H11N3O3 B10995531 4-hydroxy-5-methoxy-N-(pyridin-3-yl)pyridine-2-carboxamide

4-hydroxy-5-methoxy-N-(pyridin-3-yl)pyridine-2-carboxamide

Cat. No.: B10995531
M. Wt: 245.23 g/mol
InChI Key: VHBLNNZRKVBKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-5-methoxy-N-(pyridin-3-yl)pyridine-2-carboxamide is an organic compound that features a pyridine ring substituted with hydroxy, methoxy, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-methoxy-N-(pyridin-3-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of pyridine to introduce a nitro group, followed by reduction to form an amino group. Subsequent steps include:

    Hydroxylation: Introduction of the hydroxy group at the 4-position.

    Methoxylation: Introduction of the methoxy group at the 5-position.

    Amidation: Formation of the carboxamide group at the 2-position by reacting with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄).

    Nucleophiles: Sodium methoxide (NaOCH₃) for methoxylation.

Major Products

    Oxidation: Formation of 4-oxo-5-methoxy-N-(pyridin-3-yl)pyridine-2-carboxamide.

    Reduction: Formation of 4-hydroxy-5-methoxy-N-(pyridin-3-yl)pyridine-2-carboxamide from nitro intermediates.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-hydroxy-5-methoxy-N-(pyridin-3-yl)pyridine-2-carboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-methoxy-N-(pyridin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-5-methoxy-N-(pyridin-2-yl)pyridine-2-carboxamide: Similar structure but with a different position of the pyridinyl group.

    4-hydroxy-5-methoxy-N-(pyridin-4-yl)pyridine-2-carboxamide: Another positional isomer with the pyridinyl group at the 4-position.

Uniqueness

4-hydroxy-5-methoxy-N-(pyridin-3-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

5-methoxy-4-oxo-N-pyridin-3-yl-1H-pyridine-2-carboxamide

InChI

InChI=1S/C12H11N3O3/c1-18-11-7-14-9(5-10(11)16)12(17)15-8-3-2-4-13-6-8/h2-7H,1H3,(H,14,16)(H,15,17)

InChI Key

VHBLNNZRKVBKMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.